molecular formula C17H11ClO4 B5825435 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5825435
M. Wt: 314.7 g/mol
InChI Key: NNDDGYKXHGBXEG-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromenone core with a benzoate ester group. It is known for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzoic acid derivatives. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with benzoic acid in the presence of a suitable catalyst . The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the chromenone core to dihydrocoumarins. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized coumarin derivatives .

Scientific Research Applications

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:

Comparison with Similar Compounds

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl benzoate can be compared with other coumarin derivatives, such as:

What sets this compound apart is its unique combination of a chloro group and a benzoate ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10-7-16(19)21-14-9-15(13(18)8-12(10)14)22-17(20)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDDGYKXHGBXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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